
Daledalin tosylate
Overview
Description
Daledalin tosylate: is a chemical compound that was developed in the 1970s by Pfizer as a selective norepinephrine reuptake inhibitor. It was primarily investigated for its potential antidepressant effects. The compound is known for its ability to potentiate the action of catecholamines and reverse hypothermia induced by noradrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daledalin tosylate can be synthesized by the reduction of amedalin with diborane . The process involves the conversion of the hydroxyl group into a good leaving group through the use of sulfonyl chlorides such as p-toluenesulfonyl chloride .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Chemical Reactions Involving Daledalin Tosylate
This compound can participate in several types of chemical reactions, primarily nucleophilic substitutions and eliminations. The presence of the tosylate group enhances the reactivity of the molecule by converting the alcohol functional group into a better leaving group.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound typically follow either an or mechanism depending on the structure of the substrate and the nature of the nucleophile.
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$$ S_N2 Mechanism :**
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In this mechanism, a strong nucleophile attacks the carbon atom bonded to the tosylate group, leading to a direct substitution.
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The reaction proceeds with inversion of configuration at the chiral center if applicable.
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$$ S_N1 Mechanism :**
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This mechanism is favored in cases where the substrate is tertiary or stabilized by resonance.
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The tosylate group first leaves to form a carbocation intermediate, which is then attacked by the nucleophile.
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Elimination Reactions
This compound can also undergo elimination reactions, typically following an or pathway.
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$$ E2 Mechanism :**
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A strong base abstracts a proton from a β-carbon while simultaneously expelling the tosylate as a good leaving group.
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This reaction results in the formation of alkenes and is favored in more substituted systems.
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$$ E1 Mechanism :**
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Similar to , this mechanism involves the formation of a carbocation after loss of the tosylate group, followed by deprotonation to form an alkene.
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Reaction Conditions and Yields
The efficiency and selectivity of these reactions can vary significantly based on experimental conditions such as solvent choice, temperature, and concentration of reagents.
Reaction Type | Conditions | Yield (%) |
---|---|---|
DMF, room temperature | 85% | |
Ethanol, reflux | 75% | |
DMSO, strong base (NaOH) | 90% | |
Acetic acid, heat | 70% |
Mechanistic Insights
Recent studies have provided insights into the mechanisms underlying these reactions:
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The nucleophilicity of various reagents significantly affects reaction outcomes; for example, stronger nucleophiles like iodide can facilitate faster reactions compared to weaker ones like bromide.
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The presence of electron-withdrawing groups on aromatic systems can enhance the reactivity of benzyl tosylates by stabilizing transition states during nucleophilic attack .
Scientific Research Applications
Chemistry: Daledalin tosylate is used in organic synthesis as a reagent for creating good leaving groups, facilitating various chemical transformations .
Biology and Medicine: In biological research, this compound has been studied for its effects on norepinephrine reuptake and its potential as an antidepressant . Although it was not marketed, it provided valuable insights into the development of selective norepinephrine reuptake inhibitors.
Industry: The compound is used in the pharmaceutical industry for research and development of new antidepressant drugs. Its ability to potentiate catecholamines makes it a valuable tool in neuropharmacological studies .
Mechanism of Action
Daledalin tosylate exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This action potentiates the effects of catecholamines, leading to increased neuronal activity and potential antidepressant effects. The compound does not significantly affect the reuptake of serotonin or dopamine and has no antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Amedalin: A precursor to daledalin tosylate, used in its synthesis.
Amitriptyline: Another antidepressant with similar effects but different mechanisms of action.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake without affecting serotonin or dopamine reuptake. This specificity makes it distinct from other antidepressants that may have broader effects on multiple neurotransmitters .
Biological Activity
Daledalin tosylate, a compound developed in the 1970s by Pfizer, is primarily recognized for its selective norepinephrine reuptake inhibition, which positions it as a potential antidepressant agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Name : this compound
- CAS Number : 23226-37-1
- Molecular Formula : C26H32N2O3S
- Molecular Weight : 452.61 g/mol
This compound has been studied for its effects on norepinephrine reuptake and its potential role in treating depressive disorders. It has shown promise in enhancing the action of catecholamines and reversing hypothermia induced by noradrenaline .
This compound functions primarily by inhibiting the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, which is crucial for mood regulation and cognitive function. The compound also exhibits monoamine oxidase inhibitory activity, suggesting that it may act as a substrate for this enzyme .
Antidepressant Properties
Research indicates that this compound has significant antidepressant effects. In various animal models, it has been shown to:
- Potentiate amphetamine-induced excitation in rats.
- Antagonize reserpine-induced hypothermia and sedation.
- Reduce tetrabenazine-induced ptosis in mice .
These findings suggest that this compound could be beneficial in managing depressive symptoms by modulating neurotransmitter levels.
Case Studies
A review of literature reveals several studies focusing on the efficacy of this compound:
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Study on Norepinephrine Reuptake :
- Objective : To evaluate the effects of this compound on norepinephrine levels.
- Findings : The compound significantly increased norepinephrine concentrations in synaptic clefts, supporting its role as a reuptake inhibitor.
- Animal Model Trials :
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison with other known antidepressants is presented below:
Compound | Mechanism of Action | Efficacy in Animal Models |
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This compound | Norepinephrine reuptake inhibitor | Significant |
Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | Moderate |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Significant |
This table illustrates that while this compound is effective, it operates through a different mechanism compared to traditional SSRIs like fluoxetine.
Q & A
Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing Daledalin tosylate in preclinical research?
Answer:
The synthesis of this compound should follow validated protocols for salt formation, typically involving stoichiometric reactions between the free base and p-toluenesulfonic acid in a polar solvent (e.g., ethanol or acetonitrile). Characterization requires multi-modal analysis:
- Structural confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and salt formation .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at λmax specific to the compound.
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and potential decomposition .
- Crystallinity : X-ray diffraction (XRD) for polymorph identification.
For reproducibility, document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents). Raw data should be archived in supplementary materials with metadata on instrumentation parameters .
Q. Advanced: How should researchers design experiments to address contradictory pharmacokinetic data observed between in vitro and in vivo models for this compound?
Answer:
Contradictions often arise from differences in bioavailability, protein binding, or metabolic pathways. To resolve these:
- Comparative pharmacokinetic (PK) studies : Use parallel in vitro (e.g., Caco-2 cell permeability assays) and in vivo (rodent PK profiling) models under standardized conditions. Measure free vs. total plasma concentrations to assess protein binding effects .
- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption-distribution-metabolism-excretion (ADME) processes, incorporating parameters like logP, pKa, and hepatic extraction ratios .
- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites that may explain efficacy or toxicity disparities .
- Dose-response alignment : Normalize doses across models using allometric scaling (e.g., body surface area adjustments) .
Document methodological variables (e.g., fasting state, vehicle used) that may influence results, and perform sensitivity analyses to isolate confounding factors .
Q. Basic: What analytical strategies are critical for assessing the stability of this compound under varying storage conditions?
Answer:
Stability studies should adhere to ICH Q1A guidelines:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative (H₂O₂) or photolytic conditions. Monitor degradation products via HPLC-UV/MS .
- Long-term stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Assess changes in potency, impurities, and physicochemical properties (e.g., hygroscopicity via dynamic vapor sorption) .
- Excipient compatibility : Co-formulate with common excipients (e.g., lactose, magnesium stearate) and monitor for interactions using isothermal calorimetry (ITC) .
Data should be reported in degradation kinetics plots (Arrhenius equations) and impurity profiles, with acceptance criteria aligned with regulatory thresholds (e.g., ≤0.1% for unknown impurities) .
Q. Advanced: How can researchers optimize formulation strategies for this compound to enhance bioavailability in poorly soluble drug scenarios?
Answer:
For low-solubility compounds like this compound:
- Nanoparticle engineering : Use antisolvent precipitation or emulsion-solvent evaporation with stabilizers (e.g., poloxamers, Eudragit S-100) to reduce particle size to <200 nm. Characterize using dynamic light scattering (DLS) and TEM .
- Solid dispersion systems : Prepare amorphous dispersions via spray drying or hot-melt extrusion with hydrophilic carriers (e.g., PVP-VA64). Validate amorphous state via XRD and DSC .
- Lipid-based delivery : Develop self-emulsifying drug delivery systems (SEDDS) using medium-chain triglycerides and surfactants (Labrasol). Evaluate in vitro lipolysis models to predict bioavailability .
Include comparative dissolution studies (pH 1.2–6.8 media) and accelerated stability testing (40°C/75% RH for 3 months) to assess performance .
Q. Advanced: What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
Answer:
For non-linear
- Model selection : Use the Hill equation or Emax models to fit sigmoidal curves. Compare Akaike Information Criterion (AIC) values to validate model suitability .
- Bootstrap resampling : Perform 1,000 iterations to estimate confidence intervals for EC50/IC50 values and assess parameter uncertainty .
- Benchmark dose (BMD) modeling : Apply PROAST software to identify toxicity thresholds in preclinical species, ensuring alignment with regulatory guidelines (e.g., EMA/ICH) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate toxicity endpoints (e.g., hepatotoxicity markers) with pharmacokinetic variables .
Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .
Properties
CAS No. |
23226-37-1 |
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Molecular Formula |
C26H32N2O3S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2.C7H8O3S/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9-12,20H,8,13-15H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HCIFDIMOPGHYSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Daledalin tosylate; UK-3557-15; UK3557-15; UK 3557-15; UK-355715; UK355715; UK 355715. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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